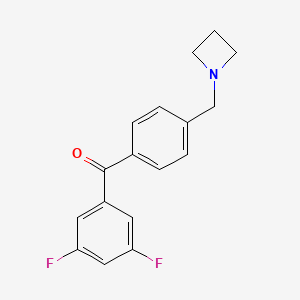

4'-Azetidinomethyl-3,5-difluorobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4’-Azetidinomethyl-3,5-difluorobenzophenone” is an organic compound with the molecular formula C17H15F2NO . It is widely used in various fields of research and industry.

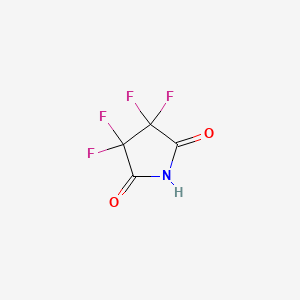

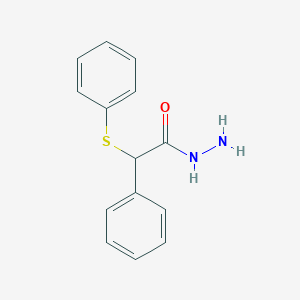

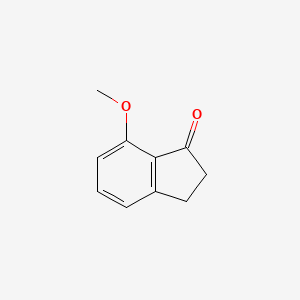

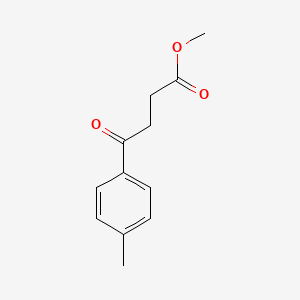

Molecular Structure Analysis

The molecular structure of “4’-Azetidinomethyl-3,5-difluorobenzophenone” is represented by the linear formula C17H15F2NO .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Novel Thieno[3′,2′5,6] Pyrido[4,3-d]pyrimidinone Derivatives

: An aza-Wittig reaction was applied for synthesizing new tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrido[4,3-d] pyrimidin-4(3H)-ones. This process utilized iminophosphorane reacted with 4-Cl-phenyl(or 4-F-phenyl) isocyanate, further treated with phenols, demonstrating a method for constructing complex heterocyclic systems which are significant in medicinal chemistry (Liu & He, 2008).

Antitumor Azetidin-2-ones Targeting Tubulin : A series of 3-phenoxy-1,4-diarylazetidin-2-ones were synthesized and evaluated for their antiproliferative properties, revealing compounds with potent activity against MCF-7 breast cancer cells. These findings underscore the azetidinone scaffold's potential in developing new anticancer agents (Greene et al., 2016).

Photophysical Behavior Studies

DFHBI Derivatives for RNA Imaging : Research on (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI) and its analogues, which bind to the Spinach aptamer for RNA imaging, revealed insights into their photophysical behavior. This study provides foundational knowledge for using these fluorogenic molecules in biochemical imaging applications (Santra et al., 2019).

Advanced Materials Development

Cross-linked Sulfonated Poly(arylene ether ketone) : Research involving 3,5-Bis(4-fluorobenzoyl)phenol in the synthesis of cross-linkable sulfonated poly(arylene ether)s demonstrated the fabrication of membranes with improved mechanical, oxidative, and dimensional stabilities, alongside high proton conductivity. This advancement is crucial for developing more efficient and durable proton exchange membranes for fuel cell applications (Ding et al., 2007).

Propiedades

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(3,5-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO/c18-15-8-14(9-16(19)10-15)17(21)13-4-2-12(3-5-13)11-20-6-1-7-20/h2-5,8-10H,1,6-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMXUTJJGCSMSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642828 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-07-8 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B1346459.png)

![Thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1346461.png)

![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1346462.png)

![4-Chloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B1346463.png)

![4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1346464.png)

![Bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1346465.png)